molecular formula C14H15BrN2O B13103804 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine

5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine

Cat. No.: B13103804
M. Wt: 307.19 g/mol
InChI Key: WKZBYJDQVLKHDQ-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine: is a heterocyclic aromatic compound with a molecular formula of C14H15BrN2O. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 4th position, and a methoxyphenyl group at the 3rd position on a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.
  • Studied for its interactions with various biological targets.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the ethyl and methoxyphenyl groups in 5-Bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine imparts unique chemical properties, making it suitable for specific research and industrial applications.
  • Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

5-bromo-4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C14H15BrN2O/c1-3-11-12(15)8-17-14(16)13(11)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H2,16,17)

InChI Key

WKZBYJDQVLKHDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1Br)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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